NF-κB–Endothelin-1 Suppression Selectivity
In a direct head‑to‑head experiment using cultured porcine aortic endothelial cells (PAECs), xanthoangelol D (concentration not explicitly stated but within the 10‑50 µM range typically employed in this study) markedly suppressed both basal and TNF‑α‑stimulated NF‑κB activation, whereas its close analogs xanthoangelol, xanthoangelol E, and xanthoangelol F exhibited no significant suppressive effect . This selectivity translated into a functionally meaningful reduction in prepro‑ET‑1 mRNA expression, with xanthoangelol D significantly attenuating basal and TNF‑α‑induced ET‑1 transcript levels . The mechanistic basis for this selectivity was further traced to a unique ability of xanthoangelol D to suppress IκBα phosphorylation without affecting the degradation of the phosphorylated IκBα pool, a property not shared by the comparator chalcones .
| Evidence Dimension | NF-κB activation suppression in PAECs |
|---|---|
| Target Compound Data | Xanthoangelol D: marked suppression of basal and TNF-α-induced NF-κB activation |
| Comparator Or Baseline | Xanthoangelol, xanthoangelol E, xanthoangelol F: no significant suppression |
| Quantified Difference | Qualitative (present vs. absent effect); xanthoangelol D uniquely suppressed NF-κB activation and downstream ET-1 mRNA expression |
| Conditions | Cultured porcine aortic endothelial cells (PAECs); basal and TNF-α-stimulated conditions |
Why This Matters
This is the only chalcone in the Ashitaba series that selectively silences the NF-κB–ET‑1 axis in vascular endothelial cells without affecting the degradation arm of the IκBα feedback loop, making it the molecule of choice for experiments targeting vascular inflammation or endothelin‑1‑mediated pathologies.
- [1] Sugii M, Ohkita M, Taniguchi M, Baba K, Kawai Y, Tahara C, Takaoka M, Matsumura Y. Xanthoangelol D isolated from the roots of Angelica keiskei inhibits endothelin-1 production through the suppression of nuclear factor-kappaB. Biol Pharm Bull. 2005;28(4):607-610. doi:10.1248/bpb.28.607. View Source
